4-{[(E)-{3-[(2-chloro-4-methylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-[((E)-1-{3-[(2-CHLORO-4-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazole ring, a chloromethylphenoxy group, and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[((E)-1-{3-[(2-CHLORO-4-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps. One common method starts with the preparation of the chloromethylphenoxy intermediate, which is then reacted with a methoxyphenyl compound under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as chloroform or methanol and catalysts like magnesium chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product. The process may also include purification steps such as crystallization or chromatography to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
4-[((E)-1-{3-[(2-CHLORO-4-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[((E)-1-{3-[(2-CHLORO-4-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of herbicides and pesticides due to its ability to disrupt specific biological pathways in plants
Mechanism of Action
The mechanism of action of 4-[((E)-1-{3-[(2-CHLORO-4-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit specific enzymes involved in metabolic pathways, leading to the disruption of cellular processes. For example, it may act as an inhibitor of auxin, a plant growth hormone, thereby affecting plant growth and development .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-chlorophenoxyacetic acid (MCPA): A widely used herbicide with a similar chlorophenoxy structure.
Dicamba: Another herbicide that shares structural similarities and is used to control broadleaf weeds.
Mecoprop: A phenoxy herbicide similar in structure and function to MCPA
Uniqueness
4-[((E)-1-{3-[(2-CHLORO-4-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of a triazole ring and chloromethylphenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H17ClN4O2S |
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Molecular Weight |
388.9 g/mol |
IUPAC Name |
4-[(E)-[3-[(2-chloro-4-methylphenoxy)methyl]-4-methoxyphenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H17ClN4O2S/c1-12-3-5-17(15(19)7-12)25-10-14-8-13(4-6-16(14)24-2)9-21-23-11-20-22-18(23)26/h3-9,11H,10H2,1-2H3,(H,22,26)/b21-9+ |
InChI Key |
DTMGBJTWWKRPJR-ZVBGSRNCSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC2=C(C=CC(=C2)/C=N/N3C=NNC3=S)OC)Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=C(C=CC(=C2)C=NN3C=NNC3=S)OC)Cl |
Origin of Product |
United States |
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